Computed LogP Shift: +0.31 Log Units vs. Unsubstituted Parent Improves Predicted Membrane Permeability
The computed LogP of 3-methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is -0.75, compared with -1.06 for the des-methyl parent compound 1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione (CAS 40769-81-1) [1]. This represents a +0.31 log unit increase in lipophilicity attributable solely to the 3-methyl substituent. The 1-methyl regioisomer (CAS 83824-38-8) has a computed XLogP3 of -0.9, indicating that the 3-methyl positional isomer provides a distinct lipophilicity profile compared to both the unsubstituted core and the 1-methyl variant [2]. In the context of fragment-based drug discovery and lead optimization, a ΔLogP of +0.3 can meaningfully impact passive membrane permeability and nonspecific protein binding, making the 3-methyl scaffold a preferred starting point when modestly enhanced lipophilicity is desired without introducing additional heteroatoms or chiral centers.
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = -0.75 (3-methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione, CAS 28668-19-1) |
| Comparator Or Baseline | LogP = -1.06 (unsubstituted parent, CAS 40769-81-1); LogP = -0.9 (1-methyl regioisomer, CAS 83824-38-8) |
| Quantified Difference | ΔLogP = +0.31 vs. unsubstituted parent; ΔLogP = +0.15 vs. 1-methyl regioisomer |
| Conditions | Computed/predicted values from vendor analytical datasheets and PubChem XLogP3; not experimentally determined in a single head-to-head study. |
Why This Matters
For procurement decisions in medicinal chemistry, a defined LogP shift of +0.3 log units enables rational selection of the 3-methyl scaffold when modest lipophilicity enhancement is required, without resorting to trial-and-error analog synthesis.
- [1] Molbase. pyrazolo[4,3-d]pyrimidine-5,7-(1H,4H,6H)-dione (CAS 40769-81-1) Physical Properties: LogP -1.0605. URL: https://qiye.molbase.cn/cas/40769-81-1.html (accessed 2026-05-10). View Source
- [2] PubChem. 1-methyl-1H,4H,5H,6H,7H-pyrazolo(4,3-d)pyrimidine-5,7-dione (CID 9942242, CAS 83824-38-8): XLogP3-AA = -0.9. URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-methyl-4H-pyrazolo_4_5-d_pyrimidine-5_7-dione (accessed 2026-05-10). View Source
